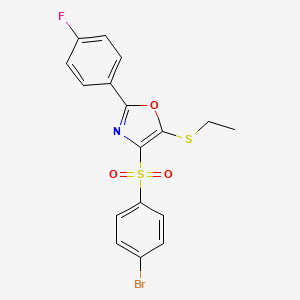
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole is a complex organic compound that features a combination of bromine, sulfur, fluorine, and oxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl sulfone derivative, followed by the introduction of an ethylthio group through a nucleophilic substitution reaction. The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, sulfur, and fluorine atoms can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenyl sulfone derivatives: These compounds share the bromophenyl sulfone moiety but lack the oxazole ring.
Ethylthio-substituted oxazoles: These compounds have the ethylthio group and oxazole ring but may differ in other substituents.
Fluorophenyl oxazoles: These compounds contain the fluorophenyl and oxazole moieties but may lack the bromophenyl sulfone group.
Uniqueness
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole is unique due to the combination of its functional groups, which can impart specific chemical and biological properties
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-ethylsulfanyl-2-(4-fluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO3S2/c1-2-24-17-16(25(21,22)14-9-5-12(18)6-10-14)20-15(23-17)11-3-7-13(19)8-4-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQZAZHJJQEGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)


![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)





![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide](/img/structure/B3007765.png)
![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)
![3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3007767.png)
